5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one
Overview
Description
5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one is a fluorinated heterocyclic compound The presence of the trifluoroethyl group imparts unique chemical properties, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an amino group and a trifluoroethyl group. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality in large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which 5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s ability to form strong interactions with these targets, leading to its biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile: Known for its use in insecticides.
1,2,3,4-Tetrahydroisoquinoline derivatives: Studied for their biological activities and stability.
Uniqueness
5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one is unique due to its specific trifluoroethyl group, which imparts distinct chemical properties. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents with enhanced stability and activity .
Properties
IUPAC Name |
5-amino-1-(2,2,2-trifluoroethyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)4-12-3-5(11)1-2-6(12)13/h1-3H,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNLEDPOPAAAIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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